molecular formula C17H19NO2S B2471624 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide CAS No. 1448058-61-4

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide

Cat. No. B2471624
CAS RN: 1448058-61-4
M. Wt: 301.4
InChI Key: BICFPDXMOOVYFV-UHFFFAOYSA-N
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide, also known as MTMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTMN is a naphthamide derivative that has been synthesized using a novel method.

Scientific Research Applications

Solid State NMR and X-Ray Crystallographic Investigation

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-naphthamide and its derivatives have been studied for their solid-state disorder using techniques like solid-state NMR and X-ray crystallography. These methods revealed the presence of distinct molecular conformations and dynamic disorder in compounds like N-methyl-N-methoxy-5,6,7,8-tetrahydro-l-naphthamide (Facey, Connolly, Bensimon, & Durst, 1996).

Inhibition of 5-Lipoxygenase

Derivatives of this compound have shown potential as selective and potent inhibitors of 5-lipoxygenase, a key enzyme in the production of leukotrienes. This property makes these compounds candidates for treatment in inflammatory conditions (Crawley et al., 1992).

Histochemical Techniques for Tissue Oxidase

Complex naphthols and cyclic methylene compounds, including derivatives of this compound, have been used as new reagents for histochemical demonstration of tissue oxidase. These compounds offer potential applications in electron microscopy due to their ability to complex with various metals (Burstone, 1959).

Methylation of 2-Naphthol

Research has been conducted on the catalytic methylation of 2-naphthol using derivatives of this compound. This process is important in the production of drugs like naproxen, highlighting the significance of these compounds in pharmaceutical synthesis (Yadav & Salunke, 2013).

Fluorescence Spectral Studies

Compounds related to this compound have been studied for their interaction with Bovine Serum Albumin (BSA) using fluorescence spectral analysis. This research is critical in understanding the binding behavior of such compounds in biological systems (Ghosh, Rathi, & Arora, 2016).

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-17(9-10-21-12-17)11-18-16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICFPDXMOOVYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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